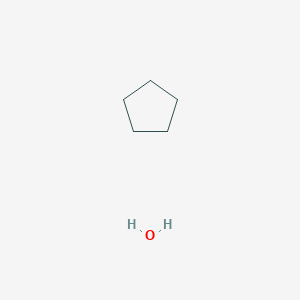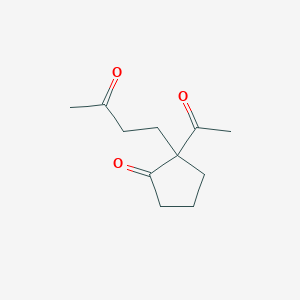
Cyclopentanone, 2-acetyl-2-(3-oxobutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- is a specialized organic compound with the molecular formula C₁₁H₁₆O₃. It is a derivative of cyclopentanone, featuring additional acetyl and oxobutyl groups. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- typically involves the reaction of cyclopentanone with acetylating agents under controlled conditions. One common method includes the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or hydrazines replace the oxygen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Imines or hydrazones.
Aplicaciones Científicas De Investigación
Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism by which Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- exerts its effects involves interactions with specific molecular targets. The compound’s carbonyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the acetyl and oxobutyl groups may interact with cellular receptors, modulating various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetylcyclopentanone: A simpler analog with only one acetyl group.
Cyclopentanone, 2-acetyl-2-(3-oxopropyl)-: Similar structure but with a shorter oxoalkyl chain.
Cyclopentanone, 2-acetyl-2-(3-oxopentyl)-: Similar structure but with a longer oxoalkyl chain.
Uniqueness
Cyclopentanone, 2-acetyl-2-(3-oxobutyl)- is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its diverse applications in various fields make it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
191793-21-2 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
2-acetyl-2-(3-oxobutyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H16O3/c1-8(12)5-7-11(9(2)13)6-3-4-10(11)14/h3-7H2,1-2H3 |
Clave InChI |
KFJLFJDSYXLHMK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1(CCCC1=O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine](/img/structure/B12555572.png)
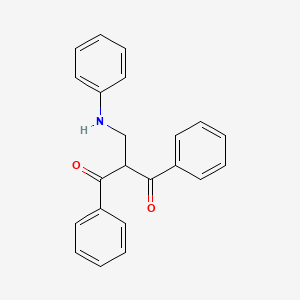
![5-chloro-2-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic Acid](/img/structure/B12555576.png)

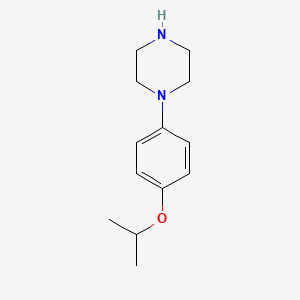
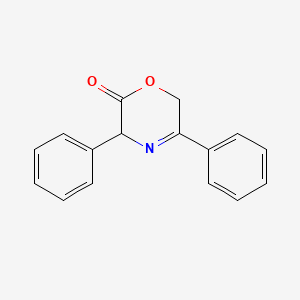
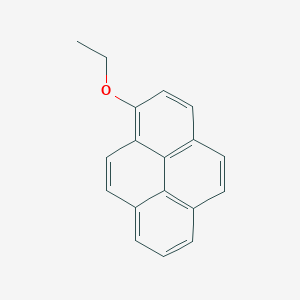
![(2S)-2-{[Tri(propan-2-yl)silyl]oxy}heptanal](/img/structure/B12555625.png)
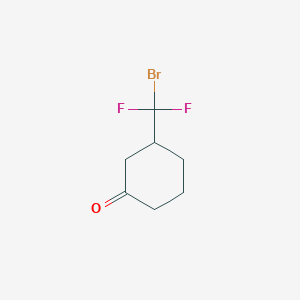
![2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B12555635.png)
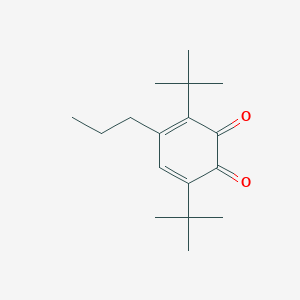
![2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-](/img/structure/B12555642.png)

